molecular formula C14H10BrN5O B5150838 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol

4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol

Cat. No. B5150838
M. Wt: 344.17 g/mol
InChI Key: SNQXAJCVPFECRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, also known as BBTP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBTP is a diazo compound that contains a triazole ring and a phenol group, making it a versatile molecule with unique properties.

Scientific Research Applications

4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has potential applications in various scientific fields, including chemistry, biology, and materials science. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be used as a reagent for the detection of metal ions, such as copper and iron, due to its ability to form colored complexes with these ions. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can also be used as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells. Additionally, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be used as a building block for the synthesis of other compounds, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is not well understood, but it is believed to involve the formation of reactive intermediates, such as diazonium ions, that can react with other molecules. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can also undergo reduction reactions, which can generate radicals that can react with other molecules. The exact mechanism of action of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol depends on the specific application and context in which it is used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol are not well studied, but it is believed to be relatively non-toxic and biocompatible. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has been shown to exhibit low cytotoxicity in vitro, indicating that it may be a promising candidate for use in biomedical applications. However, more research is needed to fully understand the biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol.

Advantages and Limitations for Lab Experiments

4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol has some limitations as well. It is not soluble in water, which can make it difficult to work with in some applications. Additionally, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can undergo degradation reactions over time, which can affect its stability and reactivity.

Future Directions

There are several future directions for research on 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. One potential direction is the development of new applications for 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol in materials science, such as the synthesis of new polymers and liquid crystals. Another direction is the study of the biochemical and physiological effects of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol, which could lead to new insights into its potential use in biomedical applications. Additionally, the development of new synthetic methods for 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol could lead to improved yields and more efficient synthesis processes. Overall, 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is a promising compound with potential applications in a variety of scientific fields.

Synthesis Methods

4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol can be synthesized through a diazotization reaction of 4-amino-3-(4-bromophenyl)-1H-1,2,4-triazole with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with phenol in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol. The synthesis of 4-{[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]diazenyl}phenol is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

4-[[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN5O/c15-10-3-1-9(2-4-10)13-16-14(20-18-13)19-17-11-5-7-12(21)8-6-11/h1-8,21H,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQXAJCVPFECRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N=NC3=CC=C(C=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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